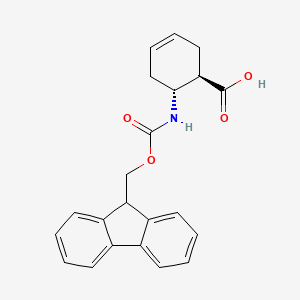
Fmoc-(+/-)-trans-2-aminocyclohex-4-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido Fmoc-(+/-)-trans-2-aminociclohex-4-eno-1-carboxílico es un compuesto que presenta un grupo protector fluorenilmetil-oximetil-carbonilo (Fmoc) unido a un ácido trans-2-aminociclohex-4-eno-1-carboxílico. El grupo Fmoc se utiliza comúnmente en la síntesis orgánica, particularmente en la protección de grupos amino durante la síntesis de péptidos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido Fmoc-(+/-)-trans-2-aminociclohex-4-eno-1-carboxílico generalmente implica la protección del grupo amino del ácido trans-2-aminociclohex-4-eno-1-carboxílico con el grupo Fmoc. Esto se puede lograr haciendo reaccionar la amina con cloruro de fluorenilmetil-oximetil-carbonilo (Fmoc-Cl) en condiciones básicas, como en presencia de bicarbonato de sodio (NaHCO₃) en un solvente como dioxano o dimetilformamida (DMF) . La reacción procede a través de la formación de un enlace carbamato, protegiendo eficazmente el grupo amino.
Métodos de producción industrial
Los métodos de producción industrial para aminoácidos protegidos con Fmoc, incluido el ácido Fmoc-(+/-)-trans-2-aminociclohex-4-eno-1-carboxílico, a menudo implican síntesis a gran escala utilizando sintetizadores de péptidos automatizados. Estos métodos utilizan técnicas de síntesis de péptidos en fase sólida (SPPS), donde el aminoácido protegido con Fmoc se ancla a una resina y se acopla secuencialmente con otros aminoácidos para formar péptidos .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido Fmoc-(+/-)-trans-2-aminociclohex-4-eno-1-carboxílico puede sufrir diversas reacciones químicas, incluyendo:
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones del ácido Fmoc-(+/-)-trans-2-aminociclohex-4-eno-1-carboxílico incluyen:
Agentes oxidantes: KMnO₄, OsO₄
Agentes reductores: H₂/Ni, H₂/Rh
Nucleófilos: Haluros de alquilo, reactivos de organolitio (RLi), reactivos de Grignard (RMgX).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos o cetonas, mientras que la reducción puede producir aminas o alcoholes .
Aplicaciones Científicas De Investigación
Química
En química, el ácido Fmoc-(+/-)-trans-2-aminociclohex-4-eno-1-carboxílico se utiliza como bloque de construcción en la síntesis de péptidos y otras moléculas complejas. Su grupo amino protegido con Fmoc permite la desprotección selectiva y las reacciones de acoplamiento posteriores .
Biología
En la investigación biológica, este compuesto se utiliza en el estudio de las interacciones proteína-proteína y el desarrollo de terapias basadas en péptidos. Su capacidad para formar enlaces peptídicos estables lo hace valioso en la síntesis de péptidos biológicamente activos .
Medicina
En medicina, se explora el ácido Fmoc-(+/-)-trans-2-aminociclohex-4-eno-1-carboxílico por su potencial en los sistemas de administración de fármacos y como componente en el diseño de nuevos fármacos. Su estabilidad y compatibilidad con varios sistemas biológicos lo convierten en un candidato prometedor para aplicaciones terapéuticas .
Industria
En aplicaciones industriales, este compuesto se utiliza en la producción de materiales basados en péptidos, como hidrogeles y nanomateriales.
Mecanismo De Acción
El mecanismo de acción del ácido Fmoc-(+/-)-trans-2-aminociclohex-4-eno-1-carboxílico implica principalmente su función como grupo protector en la síntesis de péptidos. El grupo Fmoc se introduce para proteger el grupo amino durante el proceso de síntesis y luego se elimina en condiciones básicas, típicamente utilizando piperidina en DMF . Esto permite la formación selectiva de enlaces peptídicos sin interferencia de otros grupos funcionales.
Comparación Con Compuestos Similares
Compuestos similares
Ácido Fmoc-2-aminociclohexanocarboxílico: Estructura similar pero carece del doble enlace en el anillo ciclohexeno.
Fmoc-lisina: Contiene un grupo amino adicional en la cadena lateral, lo que lo hace más versátil para la síntesis de péptidos.
Fmoc-fenilalanina: Presenta una cadena lateral aromática, proporcionando diferentes interacciones hidrofóbicas en las estructuras peptídicas.
Unicidad
El ácido Fmoc-(+/-)-trans-2-aminociclohex-4-eno-1-carboxílico es único debido a su estructura de anillo ciclohexeno, que introduce rigidez y propiedades conformacionales específicas a los péptidos. Esto puede influir en la estabilidad general y la actividad biológica de los péptidos sintetizados .
Propiedades
Fórmula molecular |
C22H21NO4 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
(1R,6R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-10,18-20H,11-13H2,(H,23,26)(H,24,25)/t18-,20-/m1/s1 |
Clave InChI |
WYVXOQUBSSBXKD-UYAOXDASSA-N |
SMILES isomérico |
C1C=CC[C@H]([C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C1C=CCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















